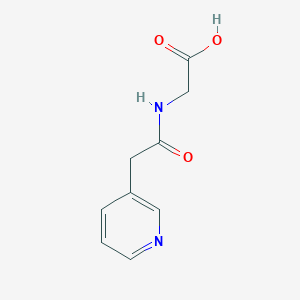![molecular formula C14H18ClNO4 B14741864 Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate CAS No. 6266-26-8](/img/structure/B14741864.png)
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate is a chemical compound with a complex structure that includes a benzene ring substituted with a dimethyl ester and a chloroethyl-ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the esterification of 5-amino-1,3-benzenedicarboxylic acid with methanol to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate exerts its effects involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication. This makes it a potential candidate for use in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains a similar aromatic ring with alkylating properties.
Uniqueness
Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological molecules. Its dual ester groups also provide sites for further chemical modification, enhancing its versatility in synthetic applications .
Properties
CAS No. |
6266-26-8 |
|---|---|
Molecular Formula |
C14H18ClNO4 |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
dimethyl 5-[2-chloroethyl(ethyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18ClNO4/c1-4-16(6-5-15)12-8-10(13(17)19-2)7-11(9-12)14(18)20-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
SNBDVFOVSCOAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


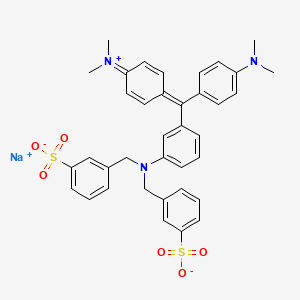
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
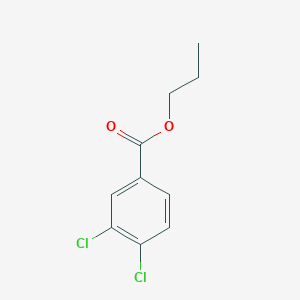
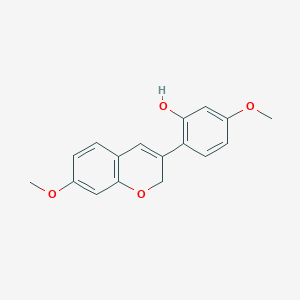
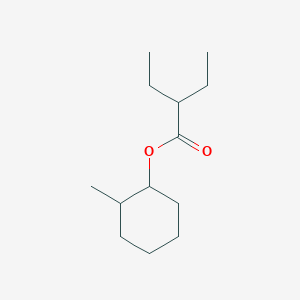
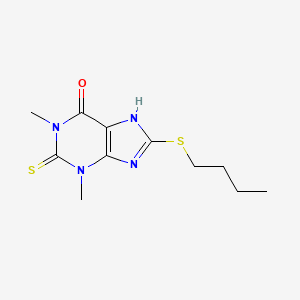
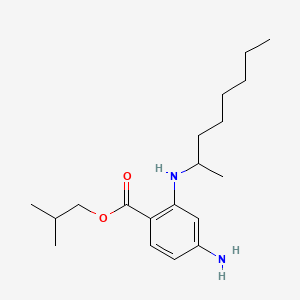
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
